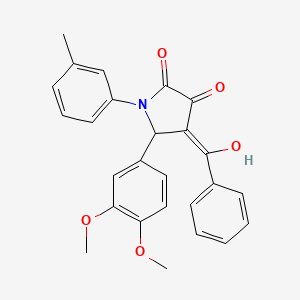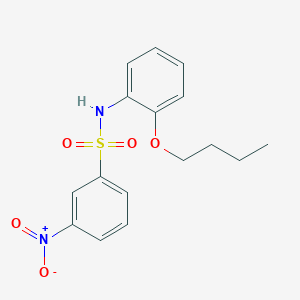![molecular formula C16H24Cl2N2O4 B5500975 2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)
2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for similar compounds often involve multiple steps including acetylation, esterification, and ester interchange processes, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Wan-yin, 2002). These methods typically employ reagents such as chloracetyl chloride, anhydrous sodium acetate, and methanol, catalyzed by triethylamide or phase transfer catalysts to achieve high yields and selectivity (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using techniques like IR and MS spectroscopy, combined with elemental analysis. These methods help in identifying characteristic peaks and functional groups, contributing to the determination of the compound's molecular framework (Zhong-cheng & Wan-yin, 2002).
Chemical Reactions and Properties
Chemical properties of similar compounds include their ability to undergo various reactions such as esterification, acetylation, and reductive dehalogenation. For instance, acetochlor, a chloroacetanilide herbicide, is synthesized through reductive dehalogenation, demonstrating the chemical reactivity of chloroacetamide derivatives in the presence of palladium on carbon and triethylamine (Latli & Casida, 1995). Such reactions are crucial for understanding the functional capabilities and potential applications of these compounds (Latli & Casida, 1995).
Physical Properties Analysis
The physical properties of compounds with complex structures are significantly influenced by their molecular configuration. While direct data on the compound is unavailable, studies on related molecules suggest that properties such as solubility, melting point, and stability can be inferred from structural characteristics and functional groups present in the molecule.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and pH-dependence, can be assessed through experimental studies. For example, the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the bioactivation pathways and chemical stability of chloroacetamide derivatives (Coleman et al., 2000). These properties are crucial for understanding the behavior of such compounds in biological systems and their potential environmental impact (Coleman et al., 2000).
Aplicaciones Científicas De Investigación
Comparative Metabolism in Herbicides
A study on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, provides insights into their metabolic pathways in human and rat liver microsomes. These herbicides, including acetochlor ([2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide]), have been used in agriculture and are of interest due to their carcinogenic properties in rats. Research has explored the complex metabolic activation pathways leading to DNA-reactive products, with implications for understanding their toxicology and environmental impact (Coleman et al., 2000).
Green Chemistry in Drug Design
Another relevant area of research involves the development of environmentally friendly syntheses of potential analgesic and antipyretic compounds. For instance, derivatives of N-(4-hydroxyphenyl)-acetamide have been synthesized using green chemistry principles, highlighting the movement towards more sustainable pharmaceutical manufacturing processes (Reddy et al., 2014).
Amide Derivatives and Anion Coordination
Research on amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, reveals the structural and electronic properties that influence their ability to form complexes with anions. These studies contribute to our understanding of molecular interactions and the design of new materials and sensors (Kalita & Baruah, 2010).
Chemoselective Acetylation
In the synthesis of pharmaceutical intermediates, chemoselective acetylation plays a crucial role. For example, the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is critical in the synthesis of antimalarial drugs, showcasing the importance of specific chemical transformations in drug development (Magadum & Yadav, 2018).
Biodegradation of Herbicides
The biodegradation of herbicides like acetochlor is a significant area of research, focusing on the microbial enzymes involved in breaking down such compounds. Studies on Rhodococcus sp. strain T3-1 have elucidated the enzymes and metabolic pathways involved in acetochlor degradation, contributing to our understanding of environmental detoxification processes (Wang et al., 2015).
Propiedades
IUPAC Name |
2-[2-chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4.ClH/c1-2-21-14-7-11(8-19-9-12-4-3-5-22-12)6-13(17)16(14)23-10-15(18)20;/h6-7,12,19H,2-5,8-10H2,1H3,(H2,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNOINFTMPSWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)


![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)
![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)
![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)